Cas no 172486-22-5 ((2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate)
![(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate structure](https://es.kuujia.com/scimg/cas/172486-22-5x500.png)
172486-22-5 structure
Nombre del producto:(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate
(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate Propiedades químicas y físicas
Nombre e identificación
-
- 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A
- [6,10-Diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,
- (2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dime
- [ "" ]
- 172486-22-5
- [(2S,4R,5R,5aS,6S,8S,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethyl-9-methylidene-2,4,5,6,7,8,9a,10-octahydro-1H-benzo[g]azulen-5-yl] benzoate
- AKOS040761289
- (2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate
-
- Renchi: 1S/C31H40O10/c1-15-20(34)13-22(39-17(3)32)30(7)24(15)26(40-18(4)33)31(29(5,6)38)14-21(35)16(2)23(31)25(36)27(30)41-28(37)19-11-9-8-10-12-19/h8-12,20-22,24-27,34-36,38H,1,13-14H2,2-7H3
- Clave inchi: ZJRNRUMUBVLZKF-UHFFFAOYSA-N
- Sonrisas: O(C(C)=O)C1C2C(=C)C(CC(C2(C)C(C(C2=C(C)C(CC12C(C)(C)O)O)O)OC(C1C=CC=CC=1)=O)OC(C)=O)O
Atributos calculados
- Calidad precisa: 572.26214747g/mol
- Masa isotópica única: 572.26214747g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 4
- Recuento de receptores de enlace de hidrógeno: 10
- Recuento de átomos pesados: 41
- Cuenta de enlace giratorio: 8
- Complejidad: 1120
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 9
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 160
- Xlogp3: 0.7
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 694.2±55.0 °C at 760 mmHg
- Punto de inflamación: 218.8±25.0 °C
- Disolución: Almost insoluble (0.016 g/l) (25 º C),
- Presión de vapor: 0.0±2.3 mmHg at 25°C
(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3314-1 mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 1mg |
¥2835.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3314-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 5mg |
¥ 4420 | 2024-07-20 | ||
TargetMol Chemicals | TN3314-1 mL * 10 mM (in DMSO) |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6720 | 2023-09-15 | |
A2B Chem LLC | AE97220-1mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 97.5% | 1mg |
$699.00 | 2024-04-20 | |
TargetMol Chemicals | TN3314-1 ml * 10 mm |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
TargetMol Chemicals | TN3314-5 mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
A2B Chem LLC | AE97220-5mg |
9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A |
172486-22-5 | 97.5% | 5mg |
$844.00 | 2024-04-20 |
(2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate Literatura relevante
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
172486-22-5 ((2S,3aS,4S,4aR,6S,8S,8aS,9R,10R)-4,8-Diacetoxy-2,6,10-trihydroxy-3a-(2-hydroxy-2-propanyl)-1,8a-dimethyl-5-methylene-2,3,3a,4,4a,5,6,7,8,8a,9,10-dodecahydrobenzo[f]azulen-9-yl benzoate) Productos relacionados
- 259818-88-7(methyl 3-(3-aminopropyl)benzoate)
- 4079-64-5(D-Aspartic Acid Dibenzyl Ester 4-Toluenesulfonate Salt)
- 1361523-35-4(6-Methoxy-3-(perchlorophenyl)pyridine-2-methanol)
- 2138261-95-5(1-Propanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-3-methoxy-)
- 6934-38-9(H-Tyr-Tyr-Tyr-Tyr-Tyr-Tyr-OH trifluoroacetate salt)
- 1558582-05-0(1-Oxaspiro[2.5]octane-2-carboxylic acid, 2,4,7-trimethyl-, methyl ester)
- 2248291-52-1(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-chloro-5-[(2,2-dimethylpropanamido)methyl]benzoate)
- 2034398-33-7(1-2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl-3-(propan-2-yl)urea)
- 858269-23-5((4-Amino-2-chloro-6-methylpyrimidin-5-yl)methanol)
- 1806918-87-5(Ethyl 5-amino-2-(difluoromethyl)-4-methoxypyridine-3-carboxylate)
Proveedores recomendados
Nanjing Jubai Biopharm
Miembros de la medalla de oro
Proveedor de China
Lote

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

Zhejiang Brunova Technology Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Miembros de la medalla de oro
Proveedor de China
Lote
